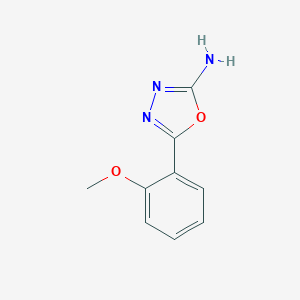

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (molecular formula: C₉H₉N₃O₂) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and an amine group at position 2 .

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILGWBWTPTFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205735 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-59-1 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-methoxybenzohydrazide with different arylaldehydes. The process begins with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then treated with various arylaldehydes under specific reaction conditions to yield the desired oxadiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The methoxy group and the oxadiazole ring can participate in substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has been investigated for its anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines:

| Cell Line | Compound Activity (Growth Percent) |

|---|---|

| MDA-MB-435 (Melanoma) | 62.61 |

| K-562 (Leukemia) | 18.22 |

| T-47D (Breast Cancer) | 34.27 |

| HCT-15 (Colon Cancer) | 39.77 |

These results indicate that the compound exhibits notable cytotoxicity against several cancer types, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological targets involved in inflammation pathways. Preliminary studies suggest that derivatives of this compound can enhance efficacy when combined with other therapeutic agents, potentially leading to improved treatment outcomes for inflammatory conditions .

Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, improving synaptic transmission and cognitive function.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-methoxybenzoic acid derivatives with hydrazine derivatives under acidic conditions to form the oxadiazole ring. Variations in the substituents on the phenyl ring can significantly affect the biological activity of the resulting compounds .

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

- Anticancer Screening : In a study conducted by Jawed et al., various oxadiazole analogues were synthesized and screened for anticancer activity using NCI protocols. The study found that specific derivatives exhibited significant cytotoxicity against cancer cell lines .

- Mechanism-Based Approaches : Recent reviews have summarized developments in 1,3,4-oxadiazoles as anticancer drugs, emphasizing their mechanism-based approaches to target specific pathways involved in tumor growth .

- Inhibitory Activity : Research has indicated that certain derivatives not only inhibit AChE but also show activity against other targets such as EGFR and IL-6, suggesting a multifaceted approach to treating various diseases .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Research Findings and Trends

Hydrogen Bonding Critical for Enzyme Inhibition : The 1,3,4-oxadiazol-2-amine moiety forms hydrogen bonds with kinase hinge regions (e.g., GSK-3β), a feature conserved across analogs .

Substituent-Driven Selectivity : 4-Substituted phenyl groups (chloro, methoxy) enhance cytotoxicity, while 2-substituted groups (methoxy, methylindolyl) favor antimicrobial activity .

Synthetic Advancements : Photocatalytic methods enable scalable production of oxadiazole derivatives, though the main compound’s synthesis route remains unspecified in the evidence .

Biological Activity

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. A study evaluating several oxadiazole derivatives highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines. For instance:

- MDA-MB-435 (melanoma) : Growth inhibition percentage (GP) of 15.43.

- K-562 (leukemia) : GP of 18.22.

- T-47D (breast cancer) : GP of 34.27.

- HCT-15 (colon cancer) : GP of 39.77 .

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The oxadiazole moiety interacts with various enzymes, including carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and microbial resistance .

- Cell Cycle Arrest : Compounds in the oxadiazole family have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (e.g., -OCH₃) at specific positions can enhance anticancer activity, while electron-withdrawing groups can improve antimicrobial properties .

Research Findings and Case Studies

A comprehensive review of the literature reveals several case studies focusing on the biological activity of oxadiazole derivatives:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of acylhydrazides or semicarbazides under acidic conditions. For example, analogous 1,3,4-oxadiazoles are synthesized by reacting substituted carboxylic acids with semicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by neutralization with potassium hydroxide . Optimization involves adjusting stoichiometric ratios (e.g., POCl₃ as a cyclizing agent), temperature (80–100°C), and reaction time (4–6 hours). Yield improvements (>70%) are achieved by using anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₉N₃O₂: 192.0772) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths (e.g., C–N = 1.32–1.35 Å) and hydrogen-bonding networks (N–H⋯N interactions) with software like SHELXL .

Q. What biological assays are routinely used to evaluate the bioactivity of 1,3,4-oxadiazole derivatives like this compound?

- Methodological Answer :

- Anticancer Activity : MTT assays using cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .

- Antioxidant Potential : DPPH radical scavenging assays (e.g., % inhibition at 100 µM) .

- Antimicrobial Screening : Agar diffusion methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be analyzed to predict solid-state properties?

- Methodological Answer : SC-XRD data (e.g., R factor < 0.05) reveal intermolecular N–H⋯N hydrogen bonds forming 3D networks. Software tools like WinGX and Mercury analyze packing motifs and quantify interaction distances (e.g., 2.8–3.0 Å). Thermal ellipsoid plots (ORTEP) visualize anisotropic displacement parameters .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar 1,3,4-oxadiazoles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using regression models .

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to minimize assay variability .

- Molecular Docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .

Q. How can computational methods enhance the design of novel 1,3,4-oxadiazole derivatives with improved pharmacological profiles?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time (e.g., RMSD < 2.0 Å for stability) .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.